molecular formula C12H9Cl2N5 B1428714 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine CAS No. 1062592-41-9

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine

Cat. No. B1428714
M. Wt: 294.14 g/mol
InChI Key: PAUVGXDGVUVGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, commonly referred to as 2-C-N-4-CP-9-Me-9H-P-6-A, is a synthetic compound with a wide range of applications in the field of scientific research. This compound is commonly used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Studies have explored the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various substituents, demonstrating the flexibility of these compounds in organic synthesis. The research highlights the impact of different substituents on the tautomeric ratios of these compounds, providing insights into their chemical behavior and potential for further modification (Roggen & Gundersen, 2008).
  • Another aspect of research focused on the large-scale synthesis and purification of chloropurine derivatives, showcasing the potential of these compounds for pharmaceutical manufacturing. The study outlines a practical approach to synthesizing and purifying N-benzylated chloropurine derivatives, highlighting their relevance in drug development processes (Shi et al., 2015).

Biological and Pharmacological Potential

  • Research on the antimicrobial and antioxidant activities of new phosphonamidate derivatives of 6-chloropurine reveals significant biological potential. This study presents the synthesis and biological screening of these derivatives, highlighting their effectiveness against various bacterial and fungal strains, as well as their antioxidant properties (Subramanyam et al., 2014).
  • Another study discusses the design, synthesis, and evaluation of novel derivatives targeting acetylcholinesterase inhibition. This research offers insights into the potential therapeutic applications of these compounds in treating neurodegenerative diseases such as Alzheimer's (Kang et al., 2013).

Material Science and Engineering Applications

  • Investigations into the hydrogen-bonding networks of purine derivatives and their ability to form bilayers for guest intercalation present a unique application in material science. This research highlights the structural versatility of purine derivatives and their potential in creating novel materials for various applications (Jang et al., 2016).

properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c1-19-6-15-9-10(17-12(14)18-11(9)19)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUVGXDGVUVGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)Cl)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine

Synthesis routes and methods

Procedure details

N-(4-Chloro-phenyl)-formamide (766 mg, 4.93 mmol) was dissolved in N,N-dimethylformamide (10 mL). Sodium hydride (60% in mineral oil, 240 mg, 5.91 mmol) was added and the mixture was stirred for 30 min. 2,6-Dichloro-9-methyl-9H-purine (1.0 g, 4.93 mmol) was added and the reaction mixture was heated at 80° C. for 2 hours, cooled to room temperature and poured into water. The resulting precipitate was collected by filtration, washed with water and dried to give (2-chloro-9-methyl-9H-purin-6-yl)-(4-chloro-phenyl)-amine (1.2 g, 4.08 mmol, 83%).
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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